Home > Products > Screening Compounds P10715 > 6-Bromo-7-methyl-7H-purine
6-Bromo-7-methyl-7H-purine -

6-Bromo-7-methyl-7H-purine

Catalog Number: EVT-1590683
CAS Number:
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-7-methyl-7H-purine is a synthetic organic compound classified within the purine family of heterocyclic compounds. Its molecular formula is C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4, and it has a molecular weight of approximately 213.03 g/mol. This compound is notable for its potential applications in biochemical research, particularly in studies involving nucleic acids and cellular processes.

Source

6-Bromo-7-methyl-7H-purine can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. The compound is also available from commercial suppliers, and its synthesis has been documented in several scientific publications, indicating its relevance in research contexts .

Classification

This compound falls under the category of brominated purines, which are characterized by the presence of bromine atoms in their structure. It is also categorized as a methylated purine, due to the methyl group attached to the nitrogen atom at the 7-position of the purine ring.

Synthesis Analysis

Methods

The synthesis of 6-bromo-7-methyl-7H-purine typically involves methylation reactions. One effective method includes the regioselective methylation of 6-bromo-7H-purine using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate. The reaction conditions often involve solvents like tetrahydrofuran and temperatures around 70 °C to facilitate the reaction .

Technical Details

In a typical synthesis procedure, 6-bromo-7H-purine is dissolved in a solvent with a base, and then methyl iodide or triflate is introduced. The reaction mixture is heated for a specified duration, after which it is cooled and subjected to purification techniques such as high-performance liquid chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-7-methyl-7H-purine features a purine ring system with a bromine atom at the 6-position and a methyl group at the 7-position.

Data

The compound's structural characteristics can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .

Chemical Reactions Analysis

Reactions

6-Bromo-7-methyl-7H-purine participates in several chemical reactions, primarily involving further substitution or functionalization at its nitrogen atoms. For example, it can undergo nucleophilic substitution reactions due to the presence of bromine, making it a versatile intermediate for synthesizing more complex molecules .

Technical Details

The reactions typically require careful control of conditions to ensure selectivity and yield. For instance, regioselective reactions are crucial when introducing additional substituents onto the purine ring to avoid unwanted by-products .

Mechanism of Action

Process

The mechanism of action for 6-bromo-7-methyl-7H-purine primarily revolves around its role as an intermediate in biochemical pathways. It can mimic natural nucleobases, thereby influencing nucleic acid metabolism and potentially modulating enzyme activity involved in DNA/RNA synthesis.

Data

Studies have shown that brominated purines can interfere with normal cellular processes by incorporating into nucleic acids, leading to mutations or altered gene expression patterns .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.
  • Stability: Stable under normal laboratory conditions but sensitive to strong bases or acids.

Relevant analyses include spectroscopic data confirming its structure and purity, which are essential for ensuring its suitability for research applications .

Applications

6-Bromo-7-methyl-7H-purine has several scientific uses:

  • Biochemical Research: Used extensively in studies involving nucleic acids due to its structural similarity to natural purines.
  • Drug Development: Potentially serves as a lead compound for developing new therapeutic agents targeting nucleic acid interactions.
  • Radiochemistry: Utilized in synthesizing radiolabeled compounds for imaging studies, particularly in positron emission tomography .
Biological Significance of 6-Bromo-7-methyl-7H-purine in Multidrug Resistance-Associated Protein 1 (MRP1) Research

Role of MRP1 in Cellular Efflux Mechanisms and Disease Pathogenesis

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) is an ATP-binding cassette (ABC) transporter with widespread tissue distribution and fundamental roles in cellular detoxification. This transmembrane protein actively exports a diverse array of endogenous compounds and xenobiotics from cells, utilizing energy derived from ATP hydrolysis. MRP1 exhibits substrate specificity for glutathione, glucuronide, and sulfate conjugates, enabling it to transport a broad spectrum of molecules, including oxidized glutathione, leukotriene C4, and various drug metabolites. Its expression profile spans multiple physiological barriers, with particularly high concentrations in the blood-brain barrier, lungs, kidneys, and testes, positioning it as a critical regulator of tissue homeostasis and drug disposition [1] [3].

The pathophysiological significance of MRP1 extends to several major disease states. In oncology, MRP1 overexpression contributes substantially to multidrug resistance phenotypes by actively effluxing chemotherapeutic agents (e.g., vincristine, doxorubicin, and etoposide) from malignant cells, thereby reducing intracellular drug accumulation and therapeutic efficacy. Beyond cancer, MRP1 has been implicated in the pathogenesis of chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where it modulates inflammatory responses through the transport of leukotrienes and other inflammatory mediators. Perhaps most significantly for neurodegenerative disorders, MRP1 facilitates the brain clearance of neurotoxic amyloid-beta (Aβ) peptides across the blood-brain barrier and blood-cerebrospinal fluid barrier, a process critically impaired in Alzheimer's disease pathogenesis [2] [4].

Table 1: Tissue Distribution and Functional Significance of MRP1

Tissue/OrganMRP1 Expression LevelPrimary Physiological FunctionsDisease Relevance
Blood-Brain BarrierHighEfflux of neurotoxins and metabolitesAlzheimer's disease, CNS drug resistance
LungsHighClearance of environmental toxins and inflammatory mediatorsCOPD, cystic fibrosis
KidneysHighExcretion of xenobiotics and drug metabolitesDrug-induced nephrotoxicity
LiverModerateBiliary excretion of conjugated metabolitesImpaired drug metabolism
TestesHighProtection of germ cellsReproductive toxicity
HeartModerateProtection against cardiotoxic compoundsDoxorubicin-induced cardiotoxicity

6-Bromo-7-methyl-7H-purine as a Molecular Probe for MRP1 Transport Activity

The development of 6-Bromo-7-methyl-7H-purine (BMP) and its carbon-11 labeled analog 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) represents a significant advancement in the functional assessment of MRP1 transport activity. Unlike conventional substrates that are direct transport targets, BMP functions as a pro-tracer with a unique activation mechanism. Following cellular entry via passive diffusion, BMP undergoes rapid conjugation with intracellular glutathione catalyzed by glutathione S-transferase (GST) enzymes. This biotransformation yields the polar metabolite S-(6-(7-methylpurinyl))glutathione ([¹¹C]MPG), which cannot diffuse back across cellular membranes and thus becomes a specific substrate for MRP1-mediated efflux. The rate of radioactivity elimination from tissues, quantified as the elimination rate constant (kE), directly reflects MRP1 transport activity without requiring blood sampling for input function correction [1] [2].

The structural specificity of BMP is crucial to its function as a MRP1 probe. Early synthetic approaches produced a mixture of N7- and N9-methyl regioisomers, with the undesired N9 isomer (6-bromo-9-methylpurine) predominating. This isomer demonstrates significantly slower conjugation kinetics with glutathione, compromising its utility for functional MRP1 assessment. Recent advances in regioselective radiosynthesis have overcome this limitation through the strategic application of the Hauser base (2,2,6,6-tetramethylpiperidinyl magnesium chloride, TMP·MgCl). This reagent enables selective N7-methylation of 6-bromo-7H-purine with [¹¹C]methyl triflate, achieving radiochemical purity exceeding 99% and a decay-corrected radiochemical yield of 20.5 ± 5.2%. Solvent optimization studies have further demonstrated that less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) significantly improve the N7:N9 methylation ratio from 1:1 to 2:1 compared to conventional solvents (acetone, acetonitrile, DMF) [6] [9].

Table 2: Radiosynthesis Optimization Parameters for [¹¹C]BMP

Synthetic ParameterTraditional MethodAdvanced Regioselective MethodImpact on Tracer Performance
Methylation Agent[¹¹C]CH₃I[¹¹C]CH₃OTfHigher reactivity at lower temperatures
Base/CatalystK₂CO₃TMP·MgCl (Hauser base)N7-selectivity (N7:N9 ratio 2:1)
Optimal SolventAcetone, MeCN, DMFTHF, 2-MeTHF, AcOEtImproved regioselectivity
Reaction Temperature100°C100°CEfficient conversion with selectivity
Radiochemical Yield (decay-corrected)<10%20.5 ± 5.2%Increased production yield
Molar Activity (EOS)Variable197 ± 130 GBq/μmolEnhanced imaging sensitivity
Radiochemical PurityRequires HPLC purification>99%Simplified quality control

Implications for Alzheimer's Disease: Amyloid-Beta Clearance Mechanisms

The blood-brain barrier efflux hypothesis of Alzheimer's disease (AD) posits that impaired clearance of amyloid-beta (Aβ) peptides, rather than their overproduction, drives amyloid plaque accumulation in sporadic AD. MRP1 has emerged as a critical transporter facilitating Aβ elimination across the blood-brain barrier, with its functional downregulation observed in AD models and human post-mortem tissue. The development of [¹¹C]BMP enables direct quantification of MRP1-mediated transport activity in the living human brain, providing unprecedented insights into neurovascular unit dysfunction in AD pathogenesis. Recent clinical studies using long axial field-of-view positron emission tomography (LAFOV PET/CT) systems have revealed significantly reduced kE values in the cerebral cortex of AD patients compared to age-matched controls, indicating impaired MRP1 function [2] [4].

The therapeutic implications of MRP1 modulation are substantial. Pharmacological activation of MRP1 transport activity represents a promising strategy to enhance Aβ clearance from the brain. Proof-of-concept studies in rodent models have demonstrated that MRP1 upregulation reduces amyloid plaque burden and improves cognitive performance. Clinical translation of this approach requires reliable methods to monitor target engagement, positioning [¹¹C]BMP PET as an essential theranostic tool for drug development. Additionally, the identification of sex-specific differences in MRP1 activity—with females exhibiting lower cerebellar and renal kE values—may contribute to understanding the differential susceptibility to AD between men and women. These findings highlight the potential of MRP1-directed therapies to modify AD progression by restoring Aβ clearance mechanisms [2] [8].

Table 3: MRP1-Mediated Clearance Parameters in Human Tissues Using [¹¹C]BMP PET

TissueElimination Rate Constant (kE, h⁻¹)Test-Retest Variability (%)Sex Differences (Male vs. Female)Significance in Alzheimer's Disease
Cerebral Cortex0.055 ± 0.010-4 ± 24Not significantReduced kE correlates with amyloid accumulation
Cerebellum0.033 ± 0.0091 ± 39Male > Female*Potential compensatory mechanism
Choroid Plexus0.292 ± 0.0590.1 ± 16Not significantCSF clearance pathway
Retina0.234 ± 0.04530 ± 38Not significantLimited diagnostic utility
Lungs0.875 ± 0.095-3 ± 11Male > Female*Protection against inhaled toxins
Myocardium0.641 ± 0.10511 ± 25Not significantCardioprotective function
Kidneys1.378 ± 0.26614 ± 16Male > Female*Major elimination pathway
Liver0.685 ± 0.0727 ± 9Not significantMetabolic processing

Properties

Product Name

6-Bromo-7-methyl-7H-purine

IUPAC Name

6-bromo-7-methylpurine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3

InChI Key

PGSOWMMUOJWDST-UHFFFAOYSA-N

Synonyms

6-bromo-7-(11C)methylpurine
6-bromo-7-methylpurine

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.